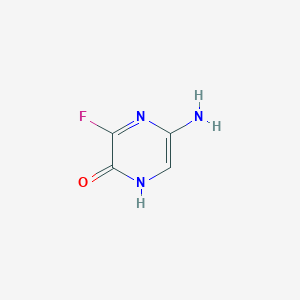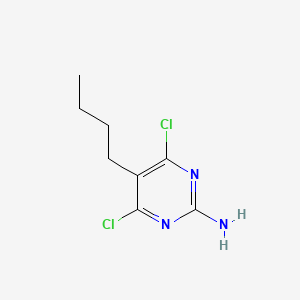
5-Butyl-4,6-dichloropyrimidin-2-amine
Overview
Description
5-Butyl-4,6-dichloropyrimidin-2-amine is a chemical compound with the molecular formula C8H11Cl2N3 and a molecular weight of 220.1 g/mol It is a pyrimidine derivative, characterized by the presence of butyl and dichloro substituents on the pyrimidine ring
Preparation Methods
The synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a butyl-substituted malonic acid diester with guanidine in the presence of sodium ethoxide . The resulting intermediate is then subjected to chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the dichloro substituents on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Butyl-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Scientific Research Applications
5-Butyl-4,6-dichloropyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Butyl-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which suggests its potential role in modulating immune responses . The exact molecular targets and pathways involved in its antiviral activity are still under investigation, but it is believed to interfere with viral replication and protein assembly .
Comparison with Similar Compounds
5-Butyl-4,6-dichloropyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
2-Amino-4,6-dichloropyrimidine: This compound lacks the butyl substituent but shares the dichloro groups on the pyrimidine ring.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This derivative has a fluorine atom at the 5-position instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-butyl-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQQCQDKOXDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


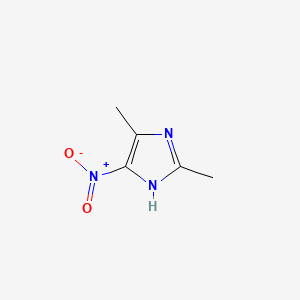

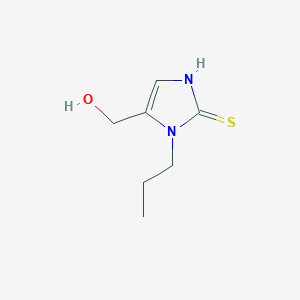

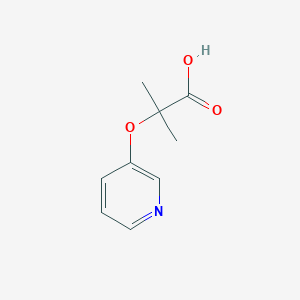
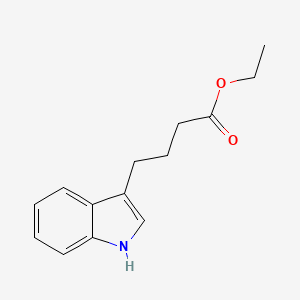
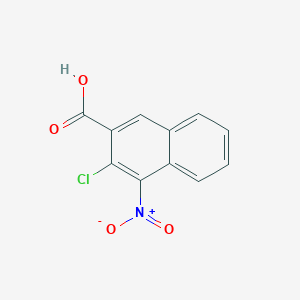
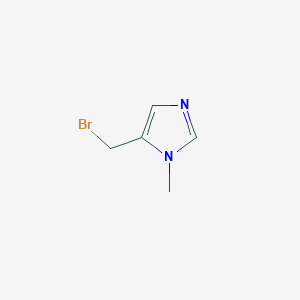
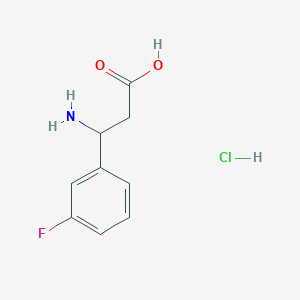
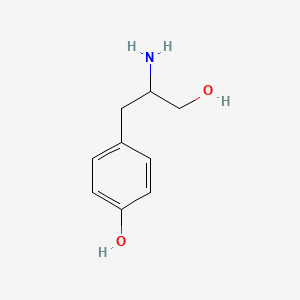

![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)
